![molecular formula C11H17N2O8P B15291872 2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
The synthesis of 1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil involves several steps. Typically, the synthetic route includes the modification of nucleosides to introduce the phosphono group and the O-methyl group at specific positions on the ribo-hexofuranosyl ring. The reaction conditions often require the use of protecting groups to ensure selective reactions at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the compound.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The mechanism of action of 1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair, which are crucial for the survival of rapidly dividing cancer cells .
Comparación Con Compuestos Similares
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil is unique among nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:
Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.
Cladribine: Known for its use in treating hairy cell leukemia.
Clofarabine: Used in pediatric patients with relapsed or refractory acute lymphoblastic leukemia.
These compounds share similar mechanisms of action but differ in their specific chemical modifications and clinical applications .
Propiedades
Fórmula molecular |
C11H17N2O8P |
|---|---|
Peso molecular |
336.23 g/mol |
Nombre IUPAC |
2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C11H17N2O8P/c1-20-9-8(15)6(3-5-22(17,18)19)21-10(9)13-4-2-7(14)12-11(13)16/h2,4,6,8-10,15H,3,5H2,1H3,(H,12,14,16)(H2,17,18,19)/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
XMTQDCPOXBNCIJ-PEBGCTIMSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CCP(=O)(O)O)O |
SMILES canónico |
COC1C(C(OC1N2C=CC(=O)NC2=O)CCP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


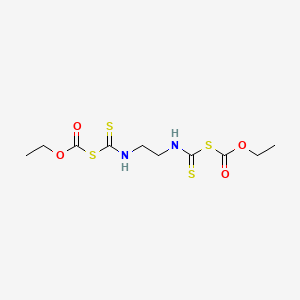

![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)

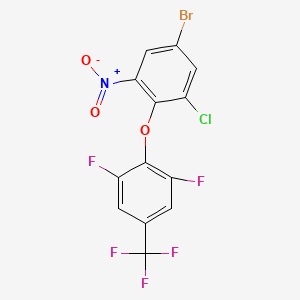
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
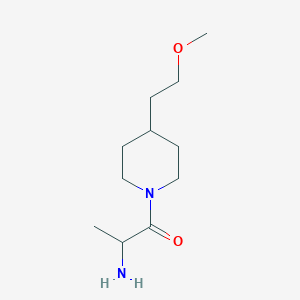
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)

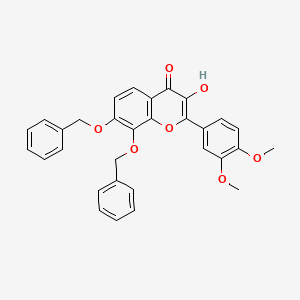
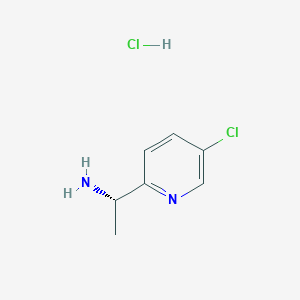
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
